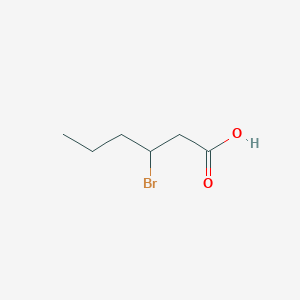
3-Bromocaproic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromocaproic Acid can be synthesized through several methods:
Bromination of Caproic Acid: One common method involves the bromination of caproic acid (hexanoic acid) using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the third carbon position.
Grignard Reaction: Another method involves the use of a Grignard reagent, where 3-bromo-1-propanol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide (CO2) to yield this compound after acidification.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where caproic acid is continuously fed into a reactor containing bromine and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromocaproic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines, or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The carboxyl group can be reduced to an alcohol or oxidized to form other functional groups.
Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Esterification: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) are typical catalysts.
Major Products Formed:
Substitution: Products include 3-hydroxycaproic acid, 3-aminocaproic acid, and 3-mercaptocaproic acid.
Oxidation: Products can include hexanoic acid derivatives.
Esterification: Esters such as methyl 3-bromocaproate or ethyl 3-bromocaproate are formed.
Aplicaciones Científicas De Investigación
3-Bromocaproic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use in developing drugs for treating metabolic disorders and as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Bromocaproic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bromine atom and carboxyl group allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It can affect metabolic pathways by inhibiting key enzymes, leading to changes in the production of metabolites and overall cellular function.
Comparación Con Compuestos Similares
Caproic Acid (Hexanoic Acid): Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorocaproic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodocaproic Acid: Contains an iodine atom, which can result in different chemical behavior due to the larger atomic size and different electronegativity.
Uniqueness of 3-Bromocaproic Acid:
- The presence of the bromine atom at the third carbon position provides unique reactivity, making it a valuable intermediate in organic synthesis.
- Its specific reactivity allows for selective modifications, which can be advantageous in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C6H11BrO2 |
|---|---|
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
3-bromohexanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-5(7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
Clave InChI |
LEUUKPQCGDMVCD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



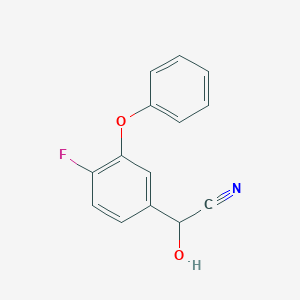
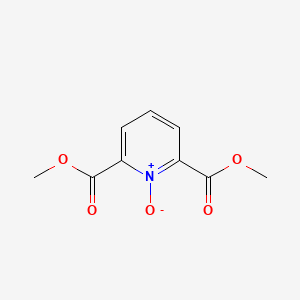


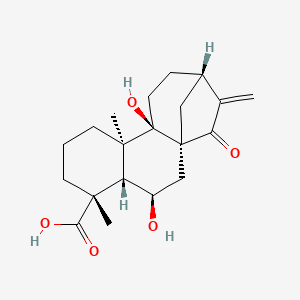
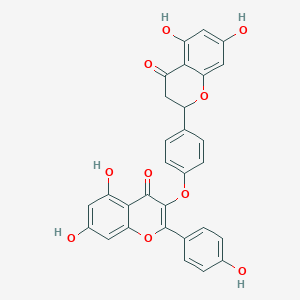
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
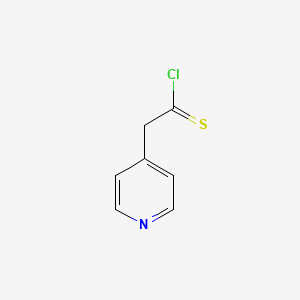

![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
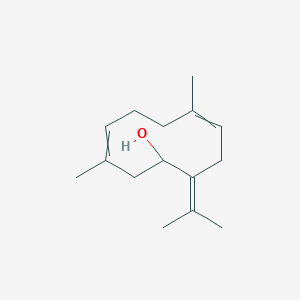
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
